molecular formula C10H19NO3 B1377474 Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate CAS No. 850789-22-9

Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Cat. No.: B1377474
CAS No.: 850789-22-9
M. Wt: 201.26 g/mol
InChI Key: HDLNVUDUBFGJEM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate is an organic compound that features a tert-butyl ester group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the carbonyl carbon of tert-butyl chloroformate, forming the desired ester product.

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems to facilitate the reaction under controlled conditions, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl ester can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the tert-butyl ester group.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(hydroxymethyl)-2-methylpyrrolidine-1-carboxylate
  • Tert-butyl 2-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate is unique due to its azetidine ring structure, which imparts distinct chemical and physical properties compared to its pyrrolidine and piperidine analogs.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-5-10(11,4)7-12/h12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLNVUDUBFGJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850789-22-9
Record name tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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